molecular formula C23H29FN4O2 B4979956 [3-[4-(2-Fluorophenyl)piperazin-1-yl]piperidin-1-yl]-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone

[3-[4-(2-Fluorophenyl)piperazin-1-yl]piperidin-1-yl]-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone

Cat. No.: B4979956
M. Wt: 412.5 g/mol
InChI Key: OUZRQIWMJWPRAM-UHFFFAOYSA-N
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Description

[3-[4-(2-Fluorophenyl)piperazin-1-yl]piperidin-1-yl]-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[4-(2-Fluorophenyl)piperazin-1-yl]piperidin-1-yl]-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as 2-fluorophenylpiperazine and 4,5,6,7-tetrahydro-1,2-benzoxazole. These intermediates are then subjected to a series of coupling reactions under controlled conditions to form the final compound. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to optimize reaction conditions and improve scalability. The use of automated reactors and advanced purification methods, such as chromatography and crystallization, ensures high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

[3-[4-(2-Fluorophenyl)piperazin-1-yl]piperidin-1-yl]-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter specific functional groups within the molecule.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

[3-[4-(2-Fluorophenyl)piperazin-1-yl]piperidin-1-yl]-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone has several scientific research applications:

    Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.

    Biology: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a biochemical tool.

    Medicine: The compound is explored for its pharmacological properties, including potential therapeutic effects in treating various diseases.

    Industry: Its chemical stability and reactivity make it useful in industrial applications, such as the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of [3-[4-(2-Fluorophenyl)piperazin-1-yl]piperidin-1-yl]-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies using molecular dynamics simulations and biochemical assays help elucidate the precise interactions and effects at the molecular level .

Comparison with Similar Compounds

Similar Compounds

    [4-(2-Fluorophenyl)piperazin-1-yl]piperidine: Shares the piperazine and piperidine moieties but lacks the benzoxazole group.

    [4-(2-Fluorophenyl)piperazin-1-yl]benzoxazole: Contains the fluorophenyl and benzoxazole groups but does not include the piperidine moiety.

Uniqueness

The uniqueness of [3-[4-(2-Fluorophenyl)piperazin-1-yl]piperidin-1-yl]-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone lies in its combination of multiple functional groups, which confer distinct chemical and biological properties. This structural complexity allows for diverse interactions with molecular targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

[3-[4-(2-fluorophenyl)piperazin-1-yl]piperidin-1-yl]-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29FN4O2/c24-19-8-2-3-9-20(19)27-14-12-26(13-15-27)17-6-5-11-28(16-17)23(29)22-18-7-1-4-10-21(18)30-25-22/h2-3,8-9,17H,1,4-7,10-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUZRQIWMJWPRAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NO2)C(=O)N3CCCC(C3)N4CCN(CC4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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